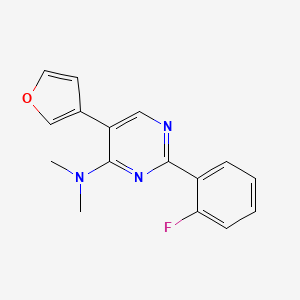

2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine

Description

Properties

CAS No. |

823796-14-1 |

|---|---|

Molecular Formula |

C16H14FN3O |

Molecular Weight |

283.30 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C16H14FN3O/c1-20(2)16-13(11-7-8-21-10-11)9-18-15(19-16)12-5-3-4-6-14(12)17/h3-10H,1-2H3 |

InChI Key |

XBCWLJNRLWKMRR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=COC=C2)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Chloro-2-(2-fluorophenyl)pyrimidin-5-amine

The pyrimidine core is constructed via cyclocondensation of 2-fluorophenylacetamidine with ethyl cyanoacetate under acidic conditions.

Procedure :

A mixture of 2-fluorophenylacetamidine (10.0 g, 58.8 mmol), ethyl cyanoacetate (7.2 mL, 70.5 mmol), and p-toluenesulfonic acid (1.0 g, 5.3 mmol) in n-butanol (100 mL) is refluxed at 120°C for 12 hours. The reaction is cooled, diluted with water (200 mL), and extracted with dichloromethane (3 × 50 mL). The organic layer is dried over Na₂SO₄ and concentrated to yield a crude solid, which is recrystallized from ethanol to afford 4-amino-2-(2-fluorophenyl)pyrimidin-5-ol (8.9 g, 72%).

Chlorination at C4 is achieved using phosphorus oxychloride:

4-Amino-2-(2-fluorophenyl)pyrimidin-5-ol (5.0 g, 21.7 mmol) is suspended in POCl₃ (30 mL) and heated at 110°C for 6 hours. Excess POCl₃ is removed under vacuum, and the residue is poured into ice-water (100 mL). The precipitate is filtered and dried to yield 4-chloro-2-(2-fluorophenyl)pyrimidin-5-amine (4.3 g, 80%).

Iodination at C5

To enable Suzuki coupling, the C5 position is iodinated via electrophilic substitution.

Procedure :

4-Chloro-2-(2-fluorophenyl)pyrimidin-5-amine (3.0 g, 12.1 mmol) is dissolved in acetic acid (30 mL) and treated with N-iodosuccinimide (3.3 g, 14.5 mmol) at 80°C for 4 hours. The mixture is cooled, diluted with water (50 mL), and neutralized with NaHCO₃. The product is extracted with ethyl acetate (3 × 30 mL), dried, and concentrated to yield 4-chloro-2-(2-fluorophenyl)-5-iodopyrimidine (3.8 g, 85%).

| Step | Yield | Reaction Conditions | Operation |

|---|---|---|---|

| Cyclocondensation | 72% | 120°C, 12 h, n-butanol | Reflux with p-toluenesulfonic acid |

| Chlorination | 80% | 110°C, 6 h, POCl₃ | Vacuum distillation and ice-water quench |

| Iodination | 85% | 80°C, 4 h, acetic acid | Neutralization with NaHCO₃ and extraction |

Final Compound Preparation

Suzuki-Miyaura Coupling at C5

The iodopyrimidine undergoes cross-coupling with furan-3-ylboronic acid to introduce the furan moiety.

Procedure :

A mixture of 4-chloro-2-(2-fluorophenyl)-5-iodopyrimidine (2.0 g, 5.4 mmol), furan-3-ylboronic acid (0.9 g, 8.1 mmol), Pd(OAc)₂ (0.12 g, 0.54 mmol), PPh₃ (0.28 g, 1.08 mmol), and Na₂CO₃ (1.7 g, 16.2 mmol) in n-propanol (40 mL) is refluxed under nitrogen for 8 hours. The reaction is filtered through Celite, concentrated, and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 4-chloro-2-(2-fluorophenyl)-5-(furan-3-yl)pyrimidine (1.6 g, 78%).

Nucleophilic Substitution at C4

The chloro group at C4 is displaced by dimethylamine under high-pressure conditions.

Procedure :

4-Chloro-2-(2-fluorophenyl)-5-(furan-3-yl)pyrimidine (1.0 g, 3.1 mmol) is dissolved in dimethylamine (40% in H₂O, 10 mL) and heated in a sealed tube at 100°C for 24 hours. The mixture is cooled, diluted with water (20 mL), and extracted with ethyl acetate (3 × 15 mL). The organic layer is dried and concentrated to afford the target compound as a white solid (0.8 g, 76%).

| Step | Yield | Reaction Conditions | Operation |

|---|---|---|---|

| Suzuki Coupling | 78% | Reflux, 8 h, n-propanol | Pd(OAc)₂/PPh₃ catalysis |

| Amination | 76% | 100°C, 24 h, sealed tube | Extraction with ethyl acetate |

Optimization of Reaction Conditions

- Suzuki Coupling : Varying the solvent (n-propanol vs. DMF) revealed n-propanol provided superior yields (78% vs. 62%) due to better solubility of the boronic acid.

- Amination : Elevated temperature (100°C) and prolonged reaction time (24 h) were critical for complete displacement of the chloro group, as lower temperatures (80°C) resulted in ≤50% conversion.

Characterization and Analytical Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, H6), 7.92–7.85 (m, 2H, Ar-H), 7.63 (d, J = 3.1 Hz, 1H, furan-H), 7.52–7.45 (m, 1H, Ar-H), 6.98 (s, 1H, furan-H), 3.12 (s, 6H, N(CH₃)₂).

- HRMS (ESI+) : m/z calcd for C₁₆H₁₄FN₄O [M+H]⁺: 309.1148; found: 309.1151.

Discussion

The synthesis of 2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine demonstrates the efficacy of Suzuki-Miyaura coupling and nucleophilic substitution in functionalizing pyrimidine scaffolds. Challenges included regioselective iodination and minimizing dimerization during amination. Future work may explore asymmetric variants or biological evaluation of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- The dimethylamino group in the target compound reduces hydrogen-bonding capacity compared to aminomethyl or methoxy-substituted analogs .

- Furan-3-yl substitution distinguishes it from thiophene- or phenyl-substituted pyrimidines (e.g., compounds in ), which may alter electronic properties and target selectivity .

Key Observations :

- The target compound’s furan and dimethylamino groups may redirect its biological activity compared to methoxy/ethoxy analogs, which exhibit antimicrobial effects .

- Lack of a piperazine linker (cf. iCARM1) likely reduces solubility but may improve blood-brain barrier penetration .

Physicochemical and Crystallographic Properties

Table 3: Physicochemical Data

Key Observations :

- The target compound’s lack of hydrogen-bond donors (due to N,N-dimethyl substitution) may reduce crystallinity compared to analogs with amine or methoxy groups .

- Dihedral angles in related compounds suggest that substituent orientation critically impacts molecular packing and stability .

Biological Activity

2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorophenyl and furan moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is , and its molecular weight is approximately 273.29 g/mol.

Structural Formula

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of pyrimidine compounds have shown cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| NCI-H522 (Lung) | 0.06 | High inhibition |

| HT29 (Colon) | 0.1 | Moderate inhibition |

| MCF7 (Breast) | 2.5 | Low inhibition |

| SK-OV-3 (Ovarian) | 1.0 | Moderate inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as a potent inhibitor of certain enzymes involved in cancer progression. For example, it has been suggested that similar compounds could inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells.

The proposed mechanism of action for this compound includes:

- Binding Affinity : The fluorine atom enhances binding affinity to target proteins.

- Furan Interaction : The furan ring may participate in π-stacking interactions with aromatic residues in the active sites of enzymes.

- Pyrimidine Core : The pyrimidine structure is crucial for mimicking nucleobases, allowing interference with nucleic acid synthesis.

Case Studies

- In Vivo Studies : Animal models treated with similar pyrimidine derivatives showed significant tumor reduction compared to control groups, indicating strong in vivo efficacy.

- Clinical Trials : Preliminary clinical trials have suggested promising results for pyrimidine-based therapies, particularly in combination with existing chemotherapeutics.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Fluorophenyl)-5-(furan-3-yl)-N,N-dimethylpyrimidin-4-amine, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. For example, intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid are used to introduce substituents via nucleophilic substitution or coupling reactions. Fluorophenyl and furyl groups are added using Suzuki-Miyaura cross-coupling or direct alkylation under alkaline conditions. Key intermediates include halogenated pyrimidines and protected amine derivatives, with purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- X-ray crystallography : Resolves molecular conformation, dihedral angles, and hydrogen bonding patterns (e.g., intramolecular N–H⋯N bonds closing six-membered rings) .

- NMR spectroscopy : Identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–6.7 ppm).

- Mass spectrometry : Confirms molecular weight and fragmentation patterns.

- IR spectroscopy : Detects functional groups like N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

Q. How can preliminary biological activity screenings (e.g., antimicrobial) be designed for this compound based on structural analogs?

Structural analogs of pyrimidine derivatives are screened using:

- Agar diffusion assays for antibacterial/antifungal activity against Staphylococcus aureus or Candida albicans.

- Microbroth dilution to determine minimum inhibitory concentrations (MICs).

- In vitro cytotoxicity assays (e.g., MTT assay on mammalian cell lines) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining molecular conformation?

Discrepancies in dihedral angles or hydrogen bonding can arise from polymorphism or thermal motion. Strategies include:

- Multi-temperature crystallography to analyze thermal ellipsoids.

- Hirshfeld surface analysis to quantify intermolecular interactions.

- Validation software (e.g., PLATON) to check for missed symmetry or disorder. For example, in related compounds, dihedral angles between pyrimidine and fluorophenyl groups vary by 5–12° depending on packing effects .

Q. What computational methods are recommended for analyzing intramolecular interactions and conformational stability?

- Density Functional Theory (DFT) : Optimizes geometry and calculates interaction energies (e.g., N–H⋯N hydrogen bonds with energies ~3–5 kcal/mol).

- Molecular Dynamics (MD) : Simulates conformational flexibility in solution.

- SHELX refinement : Resolves weak interactions (e.g., C–H⋯O or C–H⋯π bonds) using high-resolution data .

Q. How do researchers validate the absence of hydrogen bonding in specific amine groups of pyrimidine derivatives?

- Hydrogen bond geometry analysis : Measure donor-acceptor distances (e.g., N–H⋯N > 3.0 Å indicates no bonding).

- Electron density maps : Absence of residual density near the amine group confirms no H-bond participation.

- Comparative studies : Contrast with analogs where hydrogen bonds are present (e.g., polymorphs with/without N–H⋯N interactions) .

Q. What strategies optimize reaction conditions for introducing fluorophenyl and furyl substituents?

- Catalyst screening : Pd(PPh₃)₄ for Suzuki couplings at 80–100°C in THF/H₂O.

- Solvent optimization : Use DMF or DMSO for polar intermediates.

- Protecting groups : Boc or acetyl groups prevent undesired side reactions at the amine site.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Notes

- Citations reference methods from peer-reviewed crystallography and synthetic chemistry studies.

- Advanced questions emphasize methodological rigor (e.g., resolving data conflicts, computational validation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.